(2R,6R)-2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6R)-2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide, also known as MMOMC, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. MMOMC belongs to the class of morpholine derivatives and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
The study of Disposition and Metabolism of [14C]SB-649868 provides an in-depth look into how a novel orexin receptor antagonist is metabolized in humans, emphasizing the importance of identifying main metabolic pathways and excretion routes for novel compounds (Renzulli et al., 2011). Such studies are crucial for understanding the pharmacokinetics of new drugs, their safety profiles, and their therapeutic potential.
Pharmacokinetic Equivalence
The Evaluation of the exposure equivalence of oral versus intravenous temozolomide investigates the bioavailability and safety of different administration routes of temozolomide, a treatment for central nervous system malignancies (Diez et al., 2009). Such research underscores the importance of dosage form on the efficacy and safety of treatments, which can be extended to the study of new compounds like "(2R,6R)-2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide" for various therapeutic applications.
Neuroinflammation and PET Imaging
Neuroinflammation in Schizophrenia-Related Psychosis A PET Study
highlights the application of PET imaging to explore neuroinflammation in schizophrenia, using specific radioligands (Doorduin et al., 2009). This methodology could be applied in research involving novel compounds to assess their effect on brain structures and functions, potentially uncovering new therapeutic uses.
Novel Uremic Toxin Identification
The identification of N-methyl-2-pyridone-5-carboxamide as a novel uremic toxin illustrates the process of discovering new biomarkers and toxins that could impact patient health, especially in conditions like chronic renal failure (Rutkowski et al., 2003). Similar methodologies could be used to explore the biological activities and potential toxicological impacts of new chemical entities.
Eigenschaften
IUPAC Name |
(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-5-3-13(9(10)14)4-7(15-5)8-11-6(2)12-16-8/h5,7H,3-4H2,1-2H3,(H2,10,14)/t5-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJUJTBTENPPTG-IYSWYEEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=NC(=NO2)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C2=NC(=NO2)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R)-2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.